molecular formula C21H22ClN3O2 B4890006 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione

Cat. No.: B4890006
M. Wt: 383.9 g/mol
InChI Key: FERSUGIDTMEMBO-UHFFFAOYSA-N
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Description

3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a benzyl group, a chlorophenyl group, and a pyrrolidinedione moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the benzyl and chlorophenyl groups. The final step involves the formation of the pyrrolidinedione moiety under controlled conditions, often using reagents like acetic anhydride and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione
  • 3-(4-benzyl-1-piperazinyl)-1-(4-bromophenyl)-2,5-pyrrolidinedione
  • 3-(4-benzyl-1-piperazinyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Uniqueness

Compared to similar compounds, 3-(4-benzyl-1-piperazinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERSUGIDTMEMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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